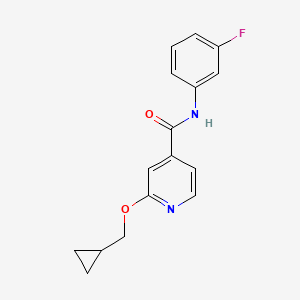

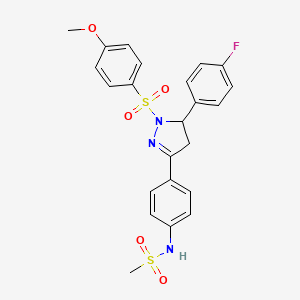

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(cyclopropylmethoxy)-N-(3-fluorophenyl)isonicotinamide” is an organic compound containing a cyclopropyl group, a methoxy group, a fluorophenyl group, and an isonicotinamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity. The fluorophenyl group could participate in π-π interactions, and the isonicotinamide group could form hydrogen bonds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the fluorine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

1. Chemical Transformations and Synthesis

- Doubly Dearomatising Intramolecular Coupling : Isonicotinamides with specific substituents undergo cyclisation, resulting in compounds where both the nucleophilic and electrophilic heterocycles are dearomatised, demonstrating applications in complex molecular synthesis (H. Brice & J. Clayden, 2009).

- Synthesis of Carbon-11-Labeled Isonicotinamides for PET Imaging : Highlighting the use in radiotracer synthesis, potentially for brain imaging in Alzheimer's disease research, showcasing how modifications of isonicotinamide structures can contribute to medical imaging technologies (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).

2. Materials and Supramolecular Chemistry

- Co-crystal Formation : Studies on isonicotinamide with various carboxylic acids to form co-crystals reveal insights into stoichiometric variations, polymorphism, and phase transitions, important for materials science and engineering (A. Lemmerer & M. Fernandes, 2012).

- Directed Assembly of Copper(II)-Carboxylates : Utilizing isonicotinamide as a supramolecular reagent, this work exemplifies its role in the directed assembly of inorganic–organic hybrid materials, relevant for the design of coordination polymers and network structures (C. Aakeröy et al., 2003).

3. Biological Implications and Potential Therapeutic Applications

- Xanthine Oxidase Inhibitors : Design and synthesis of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as potential therapeutic agents for diseases such as gout, indicating the utility of structurally related compounds in drug discovery (Ting-jian Zhang et al., 2017).

4. Toxicity Studies

- Toxicity of Organic Fluorophores Used in Molecular Imaging : While not directly related to "2-(cyclopropylmethoxy)-N-(3-fluorophenyl)isonicotinamide", this study on the toxicity of fluorophores in molecular imaging can highlight the importance of evaluating related compounds for safety in biomedical applications (Raphael E. Alford et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-13-2-1-3-14(9-13)19-16(20)12-6-7-18-15(8-12)21-10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPFLFNPZXACSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)